molecular formula C11H12 B14704666 6,7-Dimethyl-1H-indene CAS No. 23288-07-5

6,7-Dimethyl-1H-indene

Cat. No.: B14704666
CAS No.: 23288-07-5
M. Wt: 144.21 g/mol
InChI Key: OOOBGDSHHYTWFG-UHFFFAOYSA-N
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Description

6,7-Dimethyl-1H-indene is an organic compound with the molecular formula C11H12 It is a derivative of indene, characterized by the presence of two methyl groups at the 6 and 7 positions on the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-1H-indene typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-alkyl-1-ethynylbenzene derivatives, catalyzed by transition metals such as ruthenium or rhodium . The reaction conditions often include the use of hot toluene as a solvent and a catalytic amount of the metal complex.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products Formed:

    Oxidation: Formation of 6,7-dimethylindanone or 6,7-dimethylindane-1-carboxylic acid.

    Reduction: Formation of 6,7-dimethylindane.

    Substitution: Formation of various substituted indenes depending on the electrophile used.

Scientific Research Applications

6,7-Dimethyl-1H-indene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-1H-indene and its derivatives involves interactions with various molecular targets. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their function. The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

  • 4,7-Dimethyl-1H-indene
  • 2,3-Dihydro-4,7-dimethyl-1H-indene
  • 4,7-Dimethylindane

Comparison: 6,7-Dimethyl-1H-indene is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interactions. Compared to 4,7-Dimethyl-1H-indene, the 6,7-dimethyl substitution pattern may result in different steric and electronic effects, leading to variations in chemical behavior and applications.

Properties

CAS No.

23288-07-5

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

6,7-dimethyl-1H-indene

InChI

InChI=1S/C11H12/c1-8-6-7-10-4-3-5-11(10)9(8)2/h3-4,6-7H,5H2,1-2H3

InChI Key

OOOBGDSHHYTWFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC2)C=C1)C

Origin of Product

United States

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